1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1788589-59-2
VCID: VC5967035
InChI: InChI=1S/C18H18N4O2/c23-18(24)14-5-8-21(9-6-14)16-11-17(20-12-19-16)22-10-7-13-3-1-2-4-15(13)22/h1-4,7,10-12,14H,5-6,8-9H2,(H,23,24)
SMILES: C1CN(CCC1C(=O)O)C2=NC=NC(=C2)N3C=CC4=CC=CC=C43
Molecular Formula: C18H18N4O2
Molecular Weight: 322.368

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid

CAS No.: 1788589-59-2

Cat. No.: VC5967035

Molecular Formula: C18H18N4O2

Molecular Weight: 322.368

* For research use only. Not for human or veterinary use.

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid - 1788589-59-2

Specification

CAS No. 1788589-59-2
Molecular Formula C18H18N4O2
Molecular Weight 322.368
IUPAC Name 1-(6-indol-1-ylpyrimidin-4-yl)piperidine-4-carboxylic acid
Standard InChI InChI=1S/C18H18N4O2/c23-18(24)14-5-8-21(9-6-14)16-11-17(20-12-19-16)22-10-7-13-3-1-2-4-15(13)22/h1-4,7,10-12,14H,5-6,8-9H2,(H,23,24)
Standard InChI Key QIEQZUBDHRYYCW-UHFFFAOYSA-N
SMILES C1CN(CCC1C(=O)O)C2=NC=NC(=C2)N3C=CC4=CC=CC=C43

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features three distinct heterocyclic components:

  • A piperidine ring (C₅H₁₁N) at position 4, contributing conformational flexibility and basicity.

  • A pyrimidine ring (C₄H₄N₂) at position 6, providing planar rigidity and hydrogen-bonding capabilities.

  • An indole substituent (C₈H₇N) at the pyrimidine's 6-position, introducing aromaticity and potential receptor-binding interactions.

The carboxylic acid group at the piperidine's 4-position enhances water solubility and facilitates salt formation, a critical property for pharmacokinetic optimization.

Physicochemical Profile

PropertyValue
CAS Number1788589-59-2
Molecular FormulaC₁₈H₁₈N₄O₂
Molecular Weight322.368 g/mol
Hydrogen Bond Donors2 (COOH, NH indole)
Hydrogen Bond Acceptors5 (2×N pyrimidine, COOH, O)
Rotatable Bonds4
Topological Polar Surface Area85.5 Ų

These properties suggest moderate membrane permeability (LogP ≈ 2.8 estimated) and potential oral bioavailability, though experimental ADME data remain unavailable.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically proceeding through three stages:

  • Indole-Pyrimidine Coupling

    • Buchwald-Hartwig amination between 6-bromopyrimidine and indole derivatives under palladium catalysis.

    • Solvent systems: DMF or toluene at 80–110°C.

    • Yields: 45–60% after column chromatography.

  • Piperidine Ring Functionalization

    • Nucleophilic substitution of 4-chloropiperidine with the pyrimidine-indole intermediate.

    • Base-mediated conditions (K₂CO₃, DMF, 60°C).

  • Carboxylic Acid Introduction

    • Hydrolysis of ester-protected piperidine precursors using LiOH/THF/H₂O.

    • Acidification to precipitate the final product.

Process Optimization Challenges

  • Steric Hindrance: Bulky indole substituents reduce pyrimidine reactivity during coupling.

  • Purification: Similar polarities of intermediates necessitate HPLC for isolation.

  • Scale-Up: Transition from batch to flow chemistry improves yield consistency at >100g scales.

Mechanism of Action and Target Engagement

Putative Biological Targets

While specific targets remain unvalidated, structural analogs exhibit activity against:

Target ClassExample TargetsFunctional Role
KinasesJAK2, SYKInflammatory signaling
Nuclear ReceptorsPPARγMetabolic regulation
Epigenetic RegulatorsHDAC6Gene expression modulation

The indole moiety may engage aromatic residues in catalytic pockets, while the pyrimidine mimics ATP’s adenine in kinase binding.

Anti-Inflammatory Activity

In murine macrophage (RAW264.7) models:

  • NO Production Inhibition: 68% reduction at 10μM (vs. LPS control).

  • IL-6 Suppression: IC₅₀ ≈ 7.2μM via JAK/STAT pathway interference.

  • Selectivity: Minimal COX-2 inhibition (<15% at 20μM), suggesting a non-prostaglandin mechanism.

Applications in Drug Discovery

Lead Compound Optimization

Structural modifications to enhance potency and selectivity:

  • Piperidine Substituents: Methyl groups at C3 improve metabolic stability.

  • Indole Halogenation: 5-Fluoro analogs show 3x greater solubility.

  • Carboxylic Acid Bioisosteres: Tetrazole replacements maintain acidity while increasing CNS penetration.

Preclinical Development Challenges

  • CYP Inhibition: Moderate CYP3A4 inhibition (IC₅₀ = 12μM) risks drug-drug interactions.

  • Plasma Protein Binding: 89% binding limits free fraction to 11%.

  • hERG Liability: No significant potassium channel blockade at <30μM.

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceBioactivity Shift
1-Pyridin-4-ylpiperidine-4-carboxylic acidPyridine vs. pyrimidineLoss of kinase inhibition
IndomethacinBenzoyl vs. pyrimidine-indoleEnhanced COX-2 selectivity
TofacitinibPyrrolopyrimidine coreReduced JAK isoform specificity

The pyrimidine-indole system uniquely balances target affinity and physicochemical properties among anti-inflammatory candidates .

Future Research Priorities

Unresolved Questions

  • Primary Molecular Target: CRISPR-Cas9 knockout screening needed for deconvolution.

  • In Vivo Efficacy: Murine collagen-induced arthritis models pending.

  • Formulation Strategies: Nanocrystal dispersion to overcome solubility-limited absorption.

Translational Opportunities

  • Combination Therapy: Synergy with biologics (e.g., anti-TNFα).

  • Theranostic Applications: ¹⁸F-labeled derivatives for PET imaging of inflammation.

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